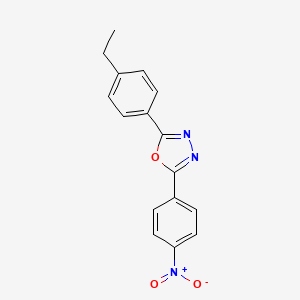![molecular formula C19H14F3NO2 B5824328 N-(4-methylphenyl)-5-[3-(trifluoromethyl)phenyl]-2-furamide](/img/structure/B5824328.png)
N-(4-methylphenyl)-5-[3-(trifluoromethyl)phenyl]-2-furamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-methylphenyl)-5-[3-(trifluoromethyl)phenyl]-2-furamide, also known as TFB-TFMF, is a synthetic compound that has gained attention in the field of scientific research due to its potential applications in various areas.
Wissenschaftliche Forschungsanwendungen
N-(4-methylphenyl)-5-[3-(trifluoromethyl)phenyl]-2-furamide has been found to have potential applications in various areas of scientific research. One such area is in the development of new drugs for the treatment of diseases. N-(4-methylphenyl)-5-[3-(trifluoromethyl)phenyl]-2-furamide has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as arthritis. Additionally, N-(4-methylphenyl)-5-[3-(trifluoromethyl)phenyl]-2-furamide has been found to have antitumor activity, making it a potential candidate for the development of new cancer treatments.
Wirkmechanismus
The mechanism of action of N-(4-methylphenyl)-5-[3-(trifluoromethyl)phenyl]-2-furamide is not fully understood. However, it has been suggested that N-(4-methylphenyl)-5-[3-(trifluoromethyl)phenyl]-2-furamide may work by inhibiting the activity of certain enzymes involved in inflammation and tumor growth.
Biochemical and Physiological Effects:
Studies have shown that N-(4-methylphenyl)-5-[3-(trifluoromethyl)phenyl]-2-furamide has a number of biochemical and physiological effects. For example, N-(4-methylphenyl)-5-[3-(trifluoromethyl)phenyl]-2-furamide has been found to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in vitro. Additionally, N-(4-methylphenyl)-5-[3-(trifluoromethyl)phenyl]-2-furamide has been found to induce apoptosis in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(4-methylphenyl)-5-[3-(trifluoromethyl)phenyl]-2-furamide in lab experiments is its high purity, which allows for more accurate and reproducible results. However, one limitation of using N-(4-methylphenyl)-5-[3-(trifluoromethyl)phenyl]-2-furamide is its relatively high cost compared to other compounds.
Zukünftige Richtungen
There are many potential future directions for the research on N-(4-methylphenyl)-5-[3-(trifluoromethyl)phenyl]-2-furamide. One area of interest is in the development of new drugs based on the structure of N-(4-methylphenyl)-5-[3-(trifluoromethyl)phenyl]-2-furamide. Additionally, further research is needed to fully understand the mechanism of action of N-(4-methylphenyl)-5-[3-(trifluoromethyl)phenyl]-2-furamide and its potential applications in the treatment of diseases. Finally, more studies are needed to determine the safety and efficacy of N-(4-methylphenyl)-5-[3-(trifluoromethyl)phenyl]-2-furamide in vivo.
Synthesemethoden
N-(4-methylphenyl)-5-[3-(trifluoromethyl)phenyl]-2-furamide can be synthesized through a multi-step process involving the reaction of 4-methylbenzoyl chloride with 3-(trifluoromethyl)aniline to form 4-methyl-N-(3-trifluoromethylphenyl)benzamide. This intermediate compound is then reacted with furfurylamine to yield N-(4-methylphenyl)-5-[3-(trifluoromethyl)phenyl]-2-furamide.
Eigenschaften
IUPAC Name |
N-(4-methylphenyl)-5-[3-(trifluoromethyl)phenyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14F3NO2/c1-12-5-7-15(8-6-12)23-18(24)17-10-9-16(25-17)13-3-2-4-14(11-13)19(20,21)22/h2-11H,1H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMYJUABUCMNSBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=CC=C(O2)C3=CC(=CC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(2-cyanophenyl)-2-{[5-(2-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5824279.png)
![N-[3-(aminocarbonyl)-5-isopropyl-2-thienyl]-4-chloro-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B5824280.png)
![3-[(4-methoxy-3-nitrobenzyl)thio]-4H-1,2,4-triazol-4-amine](/img/structure/B5824293.png)
![1-[3-(benzyloxy)-4-methoxybenzyl]-4-ethylpiperazine](/img/structure/B5824297.png)

![N-{4-[N-(1-benzothien-3-ylcarbonyl)ethanehydrazonoyl]phenyl}-5-methyl-3-isoxazolecarboxamide](/img/structure/B5824313.png)
![N-[1-benzyl-3-(4-methylphenyl)-1H-pyrazol-5-yl]acetamide](/img/structure/B5824321.png)
![N-allyl-2-(4-chlorophenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5824331.png)
![N'-({[(1-bromo-2-naphthyl)oxy]acetyl}oxy)-4-nitrobenzenecarboximidamide](/img/structure/B5824339.png)
![5-[2-(diethylamino)ethyl]-2-(ethylthio)-3-thiophenecarbaldehyde oxime](/img/structure/B5824352.png)
